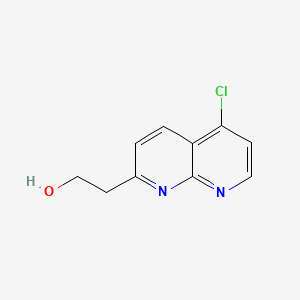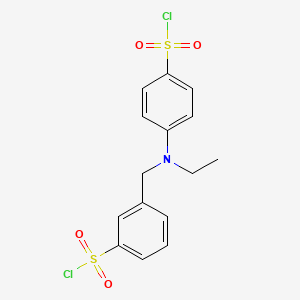
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride: is a chemical compound with the molecular formula C15H15Cl2NO4S2 and a molecular weight of 408.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride typically involves the reaction of N-ethylsulfanilic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- The reaction mixture is stirred for a specific period to complete the reaction.
- The product is then isolated and purified using standard techniques such as recrystallization or chromatography .
N-ethylsulfanilic acid: is dissolved in an appropriate solvent.
Chlorosulfonic acid: is added dropwise to the solution while maintaining a low temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form sulfonamide derivatives, while hydrolysis reactions yield sulfonic acids.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethylsulfanilic Acid: Similar in structure but lacks the chlorosulfonyl group.
Sulfanilic Acid: A simpler analog without the ethyl and chlorosulfonyl groups.
4-Chlorosulfonylbenzoic Acid: Contains the chlorosulfonyl group but differs in the rest of the structure.
Uniqueness
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride is unique due to the presence of both the ethyl and chlorosulfonyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring selective modification of molecules.
Propiedades
Fórmula molecular |
C15H15Cl2NO4S2 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
3-[(4-chlorosulfonyl-N-ethylanilino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H15Cl2NO4S2/c1-2-18(13-6-8-14(9-7-13)23(16,19)20)11-12-4-3-5-15(10-12)24(17,21)22/h3-10H,2,11H2,1H3 |
Clave InChI |
WASKTTIIVPEYTN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


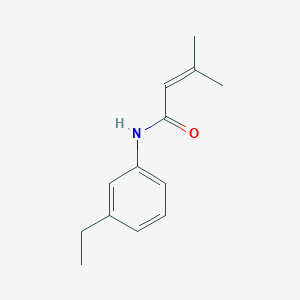
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)


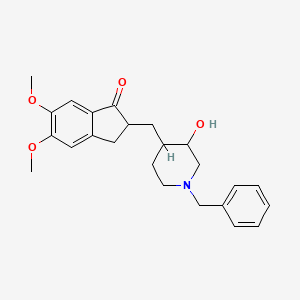
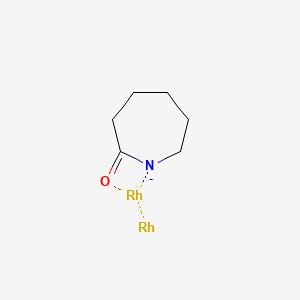
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
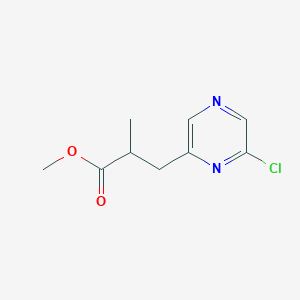
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

